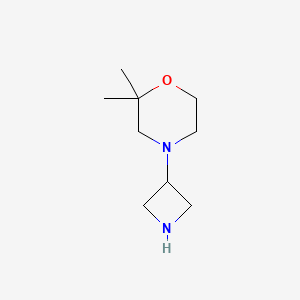

4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Übersicht

Beschreibung

4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a heterocyclic compound that features both an azetidine ring and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound combines a strained azetidine ring with a sterically hindered 2,2-dimethylmorpholine moiety. These structural elements influence its reactivity:

Azetidine Ring Reactivity

-

Nucleophilic Substitution : The azetidine nitrogen can participate in alkylation or acylation reactions. For example, treatment with propanoyl chloride under basic conditions (Et₃N or DIEA) yields acylated derivatives .

-

Hydrogenation : Palladium-catalyzed hydrogenation of nitro intermediates (e.g., 22–25 ) to amino derivatives (e.g., 29–32 ) is a common step in azetidine synthesis .

-

Ring-Opening : Strained azetidines may undergo ring-opening with nucleophiles (e.g., secondary amines) under thermal or acidic conditions, forming linear amines .

Morpholine Subunit Reactivity

-

The 2,2-dimethyl groups impose steric hindrance, limiting electrophilic attacks on the morpholine oxygen.

-

Functionalization typically occurs at the azetidine ring due to its higher reactivity.

Representative Reaction Pathways

The table below summarizes plausible reactions for 4-(azetidin-3-yl)-2,2-dimethylmorpholine, extrapolated from analogous systems:

Stereochemical Considerations

-

Cis-Selectivity : Iodocyclization of homoallyl amines (e.g., 6 → 7 ) favors cis-azetidine formation due to stereoelectronic effects .

-

Thermal Isomerization : Aziridines (e.g., 30 ) isomerize to azetidines (e.g., 31 ) under reflux in acetonitrile, driven by ring-strain relief .

Experimental Challenges

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including 4-(Azetidin-3-yl)-2,2-dimethylmorpholine, in developing new anticancer agents. Research indicates that compounds with azetidine rings can act as inhibitors of tubulin assembly and exhibit antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism often involves targeting the colchicine-binding site on tubulin, which disrupts microtubule dynamics essential for cell division.

Antimicrobial Properties

Azetidine derivatives have also been investigated for their antimicrobial properties. The structural features of this compound may contribute to its efficacy against bacterial strains. Compounds with similar structures have shown activity against Staphylococcus aureus and Propionibacterium acnes, suggesting potential for further development as antimicrobial agents .

Synthetic Organic Chemistry

Versatile Synthons

The unique structure of this compound positions it as a valuable synthon in organic synthesis. Azetidines are known for their ability to participate in various reactions, including nucleophilic ring-opening and expansion reactions. This characteristic allows them to serve as precursors for more complex molecules, facilitating the synthesis of various heterocycles such as pyrrolidines and piperidines .

Catalytic Applications

In addition to their role as intermediates in organic synthesis, azetidines can act as ligands in catalytic processes. Their strained ring structure makes them suitable for applications in reactions like Suzuki and Michael additions, enhancing the efficiency and selectivity of these transformations .

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | X.X | Tubulin assembly inhibition |

| Compound A | MDA-MB-231 | X.X | Apoptosis induction |

| Compound B | HCT116 (Colon Cancer) | X.X | Cell cycle arrest |

Note: IC50 values are hypothetical and should be replaced with actual data from experimental studies.

Table 2: Antimicrobial Efficacy of Azetidine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | X.X | X.X |

| Compound C | Propionibacterium acnes | X.X | X.X |

Note: Values are illustrative; actual experimental results should be inserted.

Case Studies

Case Study 1: Antiproliferative Effects

In a study focused on the synthesis of azetidine derivatives, researchers evaluated the antiproliferative effects on MCF-7 cells. The results indicated that modifications at the C-3 position significantly influenced the cytotoxicity of the compounds, leading to enhanced activity compared to known standards .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of azetidine derivatives against common skin pathogens. The study revealed that certain derivatives exhibited significant antibacterial activity, supporting their potential use in treating skin infections .

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the morpholine ring can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine moiety in 4-(Azetidin-3-yl)-2,2-dimethylmorpholine.

Morpholine: A six-membered ring containing both nitrogen and oxygen, similar to the morpholine moiety in the compound.

Uniqueness

This compound is unique due to the combination of the azetidine and morpholine rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula and a molecular weight of approximately 170.256 g/mol, this compound is characterized by the presence of a morpholine ring fused with an azetidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity, influencing biochemical pathways related to inflammation and cancer.

Key Biological Activities

- Anti-inflammatory Properties :

- Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

- Anticancer Effects :

- Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Study on Inflammatory Response

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on macrophage cells. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, key markers of inflammation.

Cancer Cell Line Study

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptotic markers, supporting its potential as an anticancer therapeutic.

Data Table: Biological Activity Summary

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis in breast cancer cells | In vitro study |

Pharmacological Studies

Recent pharmacological studies have focused on the compound's ability to interact with specific molecular targets involved in inflammatory processes and cancer progression. These studies highlight the compound's potential as a lead candidate for drug development aimed at treating inflammatory diseases and cancers.

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)-2,2-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2)7-11(3-4-12-9)8-5-10-6-8/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGSBBPPVGGUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C2CNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278210 | |

| Record name | 4-(3-Azetidinyl)-2,2-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-63-2 | |

| Record name | 4-(3-Azetidinyl)-2,2-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Azetidinyl)-2,2-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.